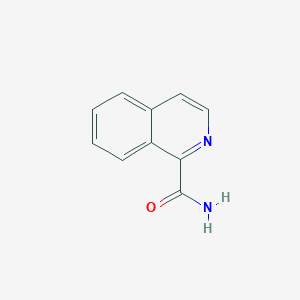

1-Isoquinolinecarboxamide

Overview

Description

1-Isoquinolinecarboxamide is a chemical compound with the molecular formula C10H8N2O . It has an average mass of 172.183 Da and a monoisotopic mass of 172.063660 Da .

Synthesis Analysis

A homologous series of bis(1-isoquinolinecarboxamide)alkane derivatives with two to seven carbon atoms in the alkyl bridge and their Ag(I) complexes have been synthesized . The ligand 1,2-bis(1-isoquinoline-N,N′-dimethylcarboxamide)ethane has been synthesized using the same procedure .Molecular Structure Analysis

The crystal structures of the ligands synthesized show amide-to-amide interactions, forming one or two-dimensional structures (β-sheets or 4,4-networks) via N–H⋯O (amide) hydrogen bonds . The coordinate bond in the complexes predominates over the amide-to-amide hydrogen bond giving rise to structures ranging from discrete complexes to three-dimensional coordination polymers .Physical And Chemical Properties Analysis

1-Isoquinolinecarboxamide has a density of 1.3±0.1 g/cm3, a boiling point of 440.9±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 69.8±3.0 kJ/mol and a flash point of 220.4±21.2 °C .Scientific Research Applications

Anti-Inflammatory Activities

Isoquinoline-1-carboxamide derivatives have been found to exhibit potent anti-inflammatory activities . In a study, three compounds exhibited the most potent suppression of lipopolysaccharide (LPS)-induced pro-inflammatory mediators, including interleukin (IL)-6, tumor necrosis factor-alpha, and nitric oxide (NO), without significant cytotoxicity . Particularly, N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101) was found to reverse LPS-suppressed anti-inflammatory cytokine IL-10 .

Anti-Migratory Activities

Isoquinoline-1-carboxamide derivatives have also shown anti-migratory activities . The compound HSR1101 inhibited LPS-induced cell migration and phosphorylation of mitogen-activated protein kinases (MAPKs) including extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and p38 MAPK .

Neurodegenerative Disorders

Isoquinoline-1-carboxamide derivatives may have beneficial impacts on various neurodegenerative disorders associated with neuroinflammation and microglial activation . The inhibition of the MAPKs/NF-κB pathway mediates its anti-inflammatory and anti-migratory effects .

Inhibition of NF-κB and MAPK Pathways

Isoquinoline-1-carboxamide derivatives have been found to inhibit the NF-κB and MAPK pathways . These pathways are associated with inflammation and microglial activation, and their inhibition may be promising approaches to combat the progression of neurodegenerative processes .

Anticonvulsant Activities

Quinoline-1-carboxamide has shown anticonvulsant activities . The result from the maxima electroshock (MES) test using intraperitoneally injected mice showed that quinoline-1-carboxamide with an ED 50 of 30.1 mg kg was one of the most active anticonvulsants .

Drug Development

Due to the broad spectrum of bioactivity, isoquinoline-1-carboxamide and its functionalized derivatives open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Mechanism of Action

Target of Action

Isoquinoline-1-carboxamide, also known as 1-Isoquinolinecarboxamide or Isoquinaldamide, primarily targets BV2 microglial cells . These cells play a crucial role in the immune response within the central nervous system. The compound has been found to suppress the production of pro-inflammatory mediators in these cells .

Mode of Action

Isoquinoline-1-carboxamide interacts with its targets by inhibiting the production of pro-inflammatory mediators, including interleukin (IL)-6, tumor necrosis factor-alpha, and nitric oxide (NO) . It also reverses the suppression of the anti-inflammatory cytokine IL-10 . Furthermore, it attenuates the expression of inducible NO synthase and cyclooxygenase-2 .

Biochemical Pathways

The compound affects the MAPKs/NF-κB pathway . It inhibits the nuclear translocation of NF-κB through the inhibition of IκB phosphorylation . It also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs) including extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and p38 MAPK .

Result of Action

The compound’s action results in the suppression of inflammation and cell migration in BV2 microglial cells . This is achieved through the inhibition of the MAPKs/NF-κB pathway, which mediates its anti-inflammatory and anti-migratory effects .

Future Directions

While specific future directions are not mentioned in the search results, the anti-inflammatory and anti-migratory activities of isoquinoline-1-carboxamide derivatives suggest potential applications in treating neurodegenerative disorders associated with neuroinflammation and microglial activation .

properties

IUPAC Name |

isoquinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDXFUGIDTUCDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162476 | |

| Record name | 1-Isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isoquinolinecarboxamide | |

CAS RN |

1436-44-8 | |

| Record name | 1-Isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isoquinolinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinaldamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinaldamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAT834YRF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)](/img/structure/B72956.png)